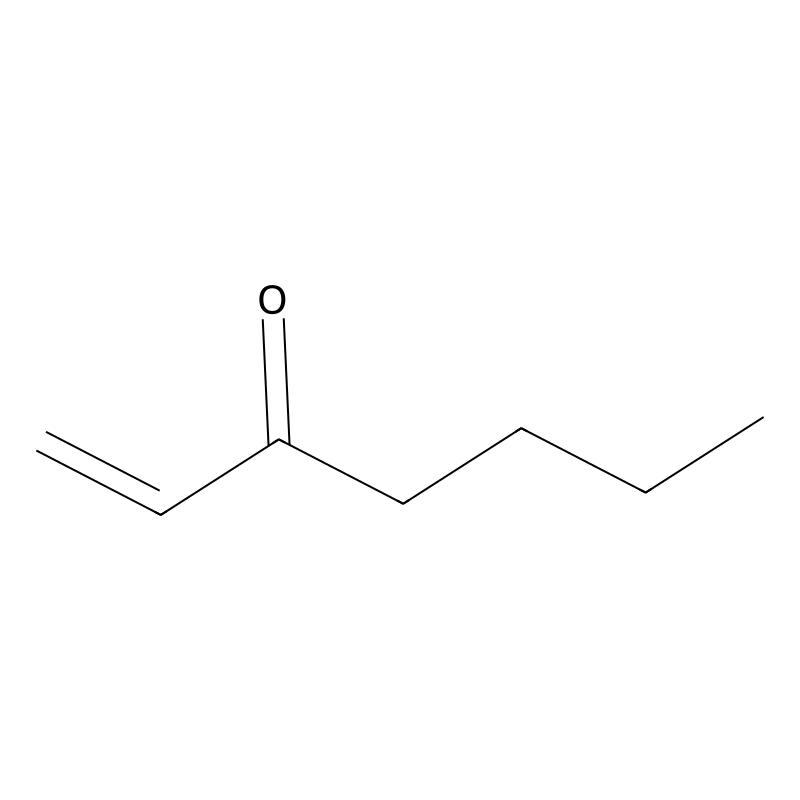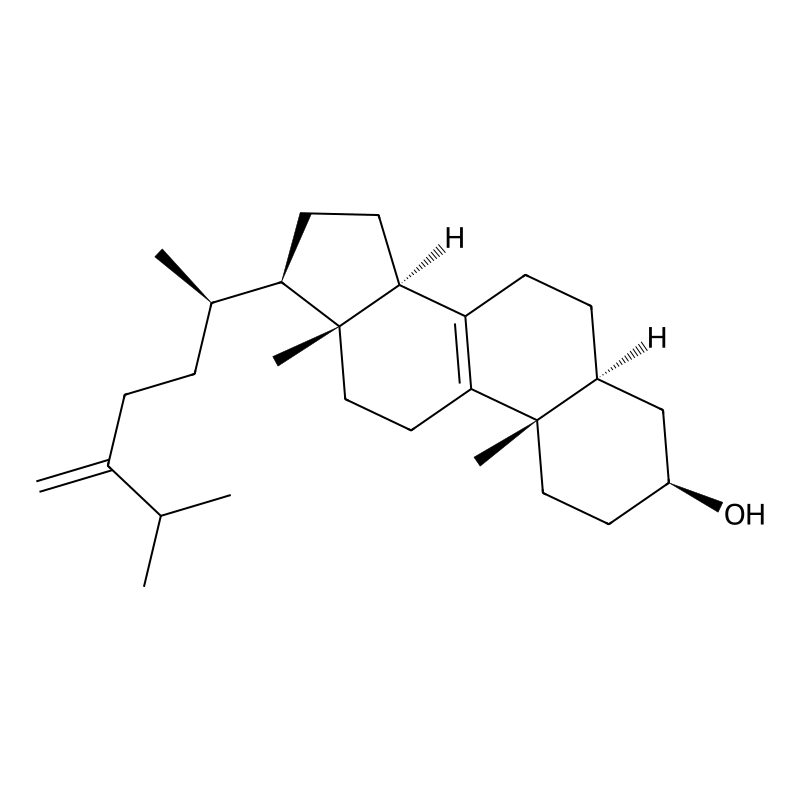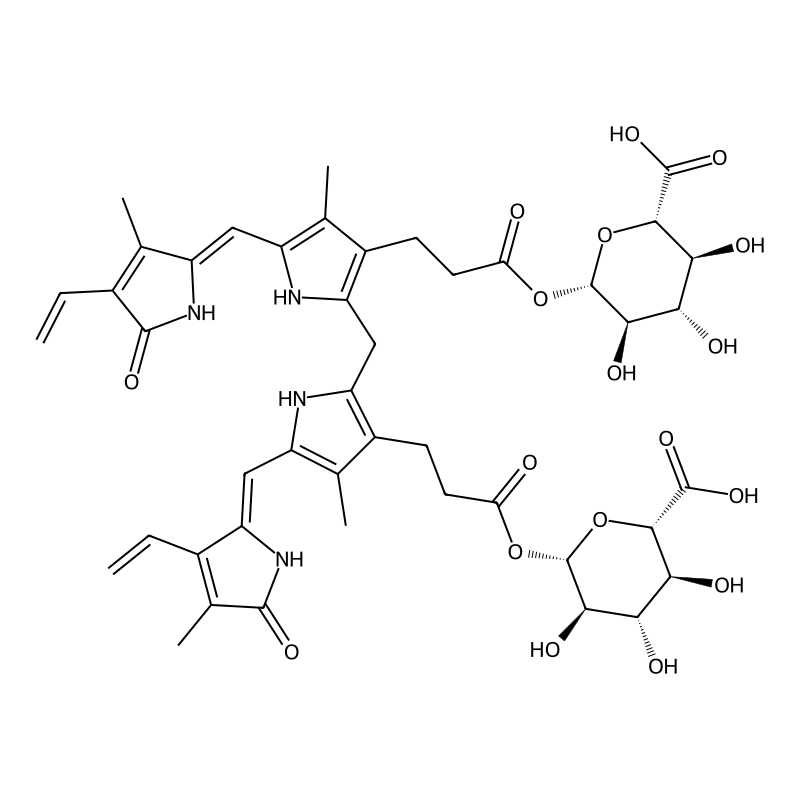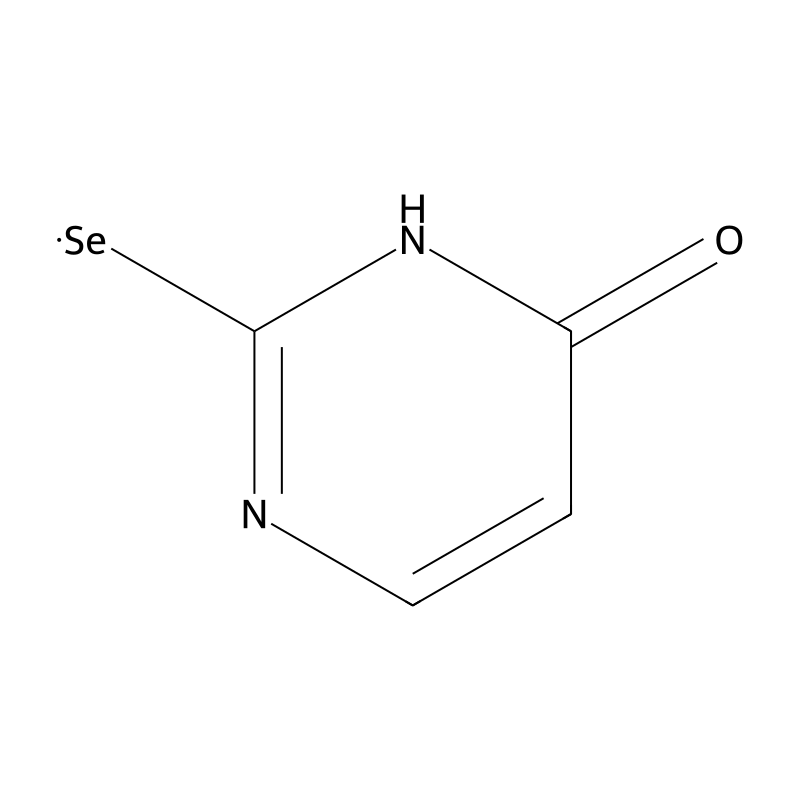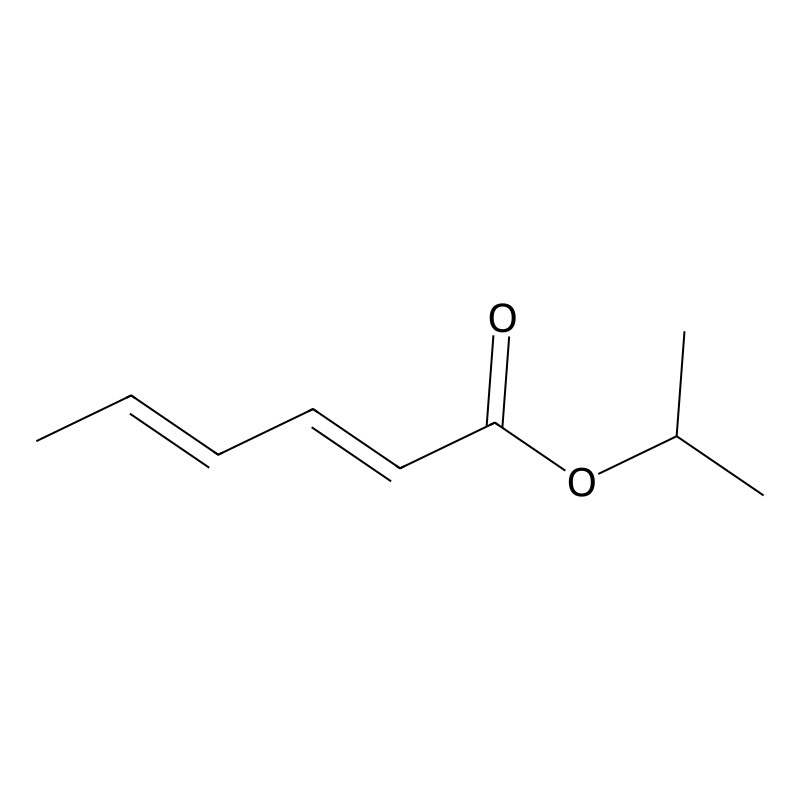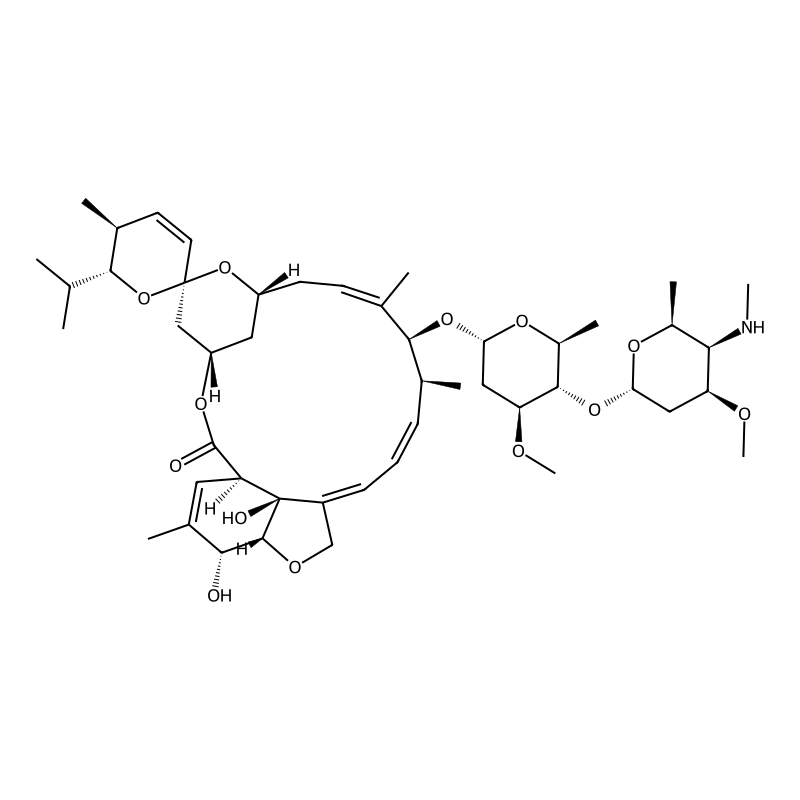Alisporivir
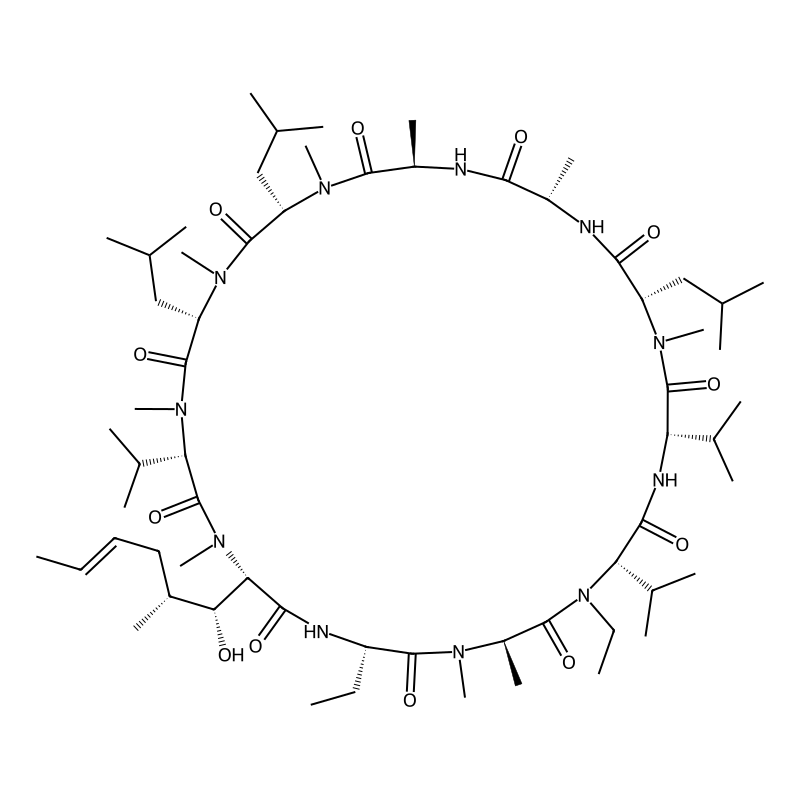
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Alisporivir, also known as Debio 025, is a synthetic compound derived from cyclosporine A, specifically designed to inhibit the activity of cyclophilin A, a host protein that plays a crucial role in the replication of hepatitis C virus (HCV). Unlike its parent compound, alisporivir has been modified to enhance its binding affinity for cyclophilins while eliminating its immunosuppressive properties. The chemical structure of alisporivir comprises 63 carbon atoms, 113 hydrogen atoms, 11 nitrogen atoms, and 12 oxygen atoms, with a molecular formula of C63H113N11O12 and a molar mass of approximately 1216.662 g/mol .
Alisporivir's mechanism of action revolves around its ability to inhibit cyclophilin A. Cyclophilin A plays a role in various cellular processes, including protein folding and viral replication [, ]. By binding to cyclophilin A, Alisporivir disrupts its function, potentially leading to beneficial effects in different disease contexts.
- Hepatitis C: In Hepatitis C infection, Alisporivir is thought to inhibit a viral protein that relies on cyclophilin A for its function, thereby hindering viral replication.
- Other Potential Applications: Research suggests Alisporivir may have therapeutic potential in Duchenne muscular dystrophy and Alzheimer's disease by targeting specific cellular pathways involving cyclophilin A [].
- Toxicity: Data on the specific toxicity of Alisporivir in humans is limited as it is still under development. However, animal studies suggest it may be well-tolerated at certain doses [].
- Flammability and Reactivity: Information on the flammability and reactivity of Alisporivir is not available in publicly available sources.
Inhibition of Cyclophilin A
Alisporivir binds to and inhibits cyclophilin A, a host cell protein involved in various cellular processes. This specific inhibition allows researchers to study the role of cyclophilin A in viral replication, protein folding, and immune function without affecting other cyclophilins [].
Viral Replication Studies
By blocking cyclophilin A, alisporivir can impede the replication of certain viruses that rely on this protein for their life cycle. This has been useful in studying viruses like HIV and human cytomegalovirus (HCMV).
Protein Folding Research
Cyclophilin A plays a role in protein folding within the cell. Alisporivir can be used to investigate how this process is affected by cyclophilin A activity, potentially leading to insights into protein misfolding diseases.
Immune Function Studies
Cyclophilin A also interacts with the immune system. Alisporivir can be employed to dissect the specific role of cyclophilin A in immune responses, aiding research on autoimmune diseases and immunodeficiency [].
Alisporivir functions primarily through its interaction with cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity. This inhibition disrupts the interaction between cyclophilin A and the nonstructural protein 5A (NS5A) of HCV, which is essential for viral replication. The mechanism involves the binding of alisporivir to the enzymatic pocket of cyclophilin A, thereby preventing the isomerization of proline residues in NS5A that is necessary for its function .
Alisporivir exhibits potent antiviral activity against HCV by blocking the interaction between cyclophilin A and NS5A. This blockade is dose-dependent and has been observed across various HCV genotypes. Additionally, alisporivir has shown potential in modulating immune responses by interfering with the interactions between cyclophilin A and interferon regulatory factors, which may help in establishing HCV replication . Research indicates that alisporivir not only inhibits HCV but also holds promise for other conditions such as Duchenne muscular dystrophy and Alzheimer's disease due to its unique biological properties .
The synthesis of alisporivir involves several chemical modifications to cyclosporine A. Key modifications include replacing sarcosine with methyl-alanine at position 3 and leucine with valine at position 4. Furthermore, the nitrogen atom in the structure is N-ethylated instead of N-methylated. These changes enhance the compound's binding affinity for cyclophilins while abolishing the immunosuppressive effects associated with cyclosporine A .
Alisporivir is primarily being explored for its antiviral properties against hepatitis C virus. It has been involved in various clinical trials aimed at assessing its efficacy and safety in treating chronic hepatitis C infections. Beyond virology, there are ongoing investigations into its potential applications in treating Duchenne muscular dystrophy and neurodegenerative diseases like Alzheimer's disease due to its ability to modulate cellular processes .
Studies on alisporivir have highlighted its ability to interact specifically with cyclophilin A, inhibiting its enzymatic function critical for HCV replication. The compound's action on NS5A suggests that it may also influence other pathways involving cyclophilins and immune response modulation. Ongoing research aims to further elucidate these interactions and their implications for therapeutic applications beyond hepatitis C .
Alisporivir belongs to a class of compounds known as cyclophilin inhibitors, sharing structural similarities with other members of this group. Below is a comparison with selected similar compounds:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| Cyclosporine A | High | Inhibits calcineurin | Immunosuppressive properties |
| Sanglifehrin | Moderate | Inhibits cyclophilins | Potent antifungal activity |
| BIND-014 | Moderate | Targets tumor microenvironment | Designed for cancer therapy |
| PF-00835231 | Moderate | Inhibits NS5A | Focused on HCV treatment |
Alisporivir's uniqueness lies in its non-immunosuppressive nature while effectively targeting cyclophilin A, making it a promising candidate for antiviral therapy without the side effects commonly associated with immunosuppressive drugs like cyclosporine A .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]
Drug Indication
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: de Wilde AH, Pham U, Posthuma CC, Snijder EJ. Cyclophilins and cyclophilin inhibitors in nidovirus replication. Virology. 2018 Sep;522:46-55. doi: 10.1016/j.virol.2018.06.011. Epub 2018 Jul 12. Review. PubMed PMID: 30014857.
3: Nevers Q, Ruiz I, Ahnou N, Donati F, Brillet R, Softic L, Chazal M, Jouvenet N, Fourati S, Baudesson C, Bruscella P, Gelin M, Guichou JF, Pawlotsky JM, Ahmed-Belkacem A. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity. Antimicrob Agents Chemother. 2018 Jun 26;62(7). pii: e00126-18. doi: 10.1128/AAC.00126-18. Print 2018 Jul. PubMed PMID: 29760125; PubMed Central PMCID: PMC6021681.
4: Schiavone M, Zulian A, Menazza S, Petronilli V, Argenton F, Merlini L, Sabatelli P, Bernardi P. Alisporivir rescues defective mitochondrial respiration in Duchenne muscular dystrophy. Pharmacol Res. 2017 Nov;125(Pt B):122-131. doi: 10.1016/j.phrs.2017.09.001. Epub 2017 Sep 9. PubMed PMID: 28899790.
5: de Wilde AH, Falzarano D, Zevenhoven-Dobbe JC, Beugeling C, Fett C, Martellaro C, Posthuma CC, Feldmann H, Perlman S, Snijder EJ. Alisporivir inhibits MERS- and SARS-coronavirus replication in cell culture, but not SARS-coronavirus infection in a mouse model. Virus Res. 2017 Jan 15;228:7-13. doi: 10.1016/j.virusres.2016.11.011. Epub 2016 Nov 10. PubMed PMID: 27840112.
6: Chiramel AI, Banadyga L, Dougherty JD, Falzarano D, Martellaro C, Brees D, Taylor RT, Ebihara H, Best SM. Alisporivir Has Limited Antiviral Effects Against Ebola Virus Strains Makona and Mayinga. J Infect Dis. 2016 Oct 15;214(suppl 3):S355-S359. Epub 2016 Aug 10. PubMed PMID: 27511894; PubMed Central PMCID: PMC5050471.
7: Chatterji U, Bobardt M, Schaffer L, Wood M, Gallay PA. Cyclophilin Inhibitors Remodel the Endoplasmic Reticulum of HCV-Infected Cells in a Unique Pattern Rendering Cells Impervious to a Reinfection. PLoS One. 2016 Jul 21;11(7):e0159511. doi: 10.1371/journal.pone.0159511. eCollection 2016. PubMed PMID: 27442520; PubMed Central PMCID: PMC4956074.
8: Cuypers L, Snoeck J, Kerremans L, Libin P, Crabbé R, Van Dooren S, Vuagniaux G, Vandamme AM. HCV1b genome evolution under selective pressure of the cyclophilin inhibitor alisporivir during the DEB-025-HCV-203 phase II clinical trial. Infect Genet Evol. 2016 Oct;44:169-181. doi: 10.1016/j.meegid.2016.06.050. Epub 2016 Jun 30. PubMed PMID: 27374748.
9: Šileikytė J, Forte M. Shutting down the pore: The search for small molecule inhibitors of the mitochondrial permeability transition. Biochim Biophys Acta. 2016 Aug;1857(8):1197-1202. doi: 10.1016/j.bbabio.2016.02.016. Epub 2016 Feb 26. Review. PubMed PMID: 26924772; PubMed Central PMCID: PMC4893955.
10: Esser-Nobis K, Schmidt J, Nitschke K, Neumann-Haefelin C, Thimme R, Lohmann V. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8(+) T cell activation. J Hepatol. 2016 Jun;64(6):1305-14. doi: 10.1016/j.jhep.2016.02.027. Epub 2016 Feb 26. PubMed PMID: 26921685.
11: Bo Q, Orsenigo R, Wang J, Griffel L, Brass C. Glucose abnormalities in Asian patients with chronic hepatitis C. Drug Des Devel Ther. 2015 Nov 9;9:6009-17. doi: 10.2147/DDDT.S92060. eCollection 2015. PubMed PMID: 26609222; PubMed Central PMCID: PMC4644176.
12: Gallay PA, Bobardt MD, Chatterji U, Trepanier DJ, Ure D, Ordonez C, Foster R. The Novel Cyclophilin Inhibitor CPI-431-32 Concurrently Blocks HCV and HIV-1 Infections via a Similar Mechanism of Action. PLoS One. 2015 Aug 11;10(8):e0134707. doi: 10.1371/journal.pone.0134707. eCollection 2015. PubMed PMID: 26263487; PubMed Central PMCID: PMC4532424.
13: Zeuzem S, Flisiak R, Vierling JM, Mazur W, Mazzella G, Thongsawat S, Abdurakhmanov D, Van Kính N, Calistru P, Heo J, Stanciu C, Gould M, Makara M, Hsu SJ, Buggisch P, Samuel D, Mutimer D, Nault B, Merz M, Bao W, Griffel LH, Brass C, Naoumov NV; ESSENTIAL II Study Group. Randomised clinical trial: alisporivir combined with peginterferon and ribavirin in treatment-naïve patients with chronic HCV genotype 1 infection (ESSENTIAL II). Aliment Pharmacol Ther. 2015 Oct;42(7):829-44. doi: 10.1111/apt.13342. Epub 2015 Aug 4. PubMed PMID: 26238707.
14: Pawlotsky JM, Flisiak R, Sarin SK, Rasenack J, Piratvisuth T, Chuang WL, Peng CY, Foster GR, Shah S, Wedemeyer H, Hézode C, Zhang W, Wong KA, Li B, Avila C, Naoumov NV; VITAL-1 study team. Alisporivir plus ribavirin, interferon free or in combination with pegylated interferon, for hepatitis C virus genotype 2 or 3 infection. Hepatology. 2015 Oct;62(4):1013-23. doi: 10.1002/hep.27960. Epub 2015 Aug 10. PubMed PMID: 26118427.
15: Nelson DR, Cooper JN, Lalezari JP, Lawitz E, Pockros PJ, Gitlin N, Freilich BF, Younes ZH, Harlan W, Ghalib R, Oguchi G, Thuluvath PJ, Ortiz-Lasanta G, Rabinovitz M, Bernstein D, Bennett M, Hawkins T, Ravendhran N, Sheikh AM, Varunok P, Kowdley KV, Hennicken D, McPhee F, Rana K, Hughes EA; ALLY-3 Study Team. All-oral 12-week treatment with daclatasvir plus sofosbuvir in patients with hepatitis C virus genotype 3 infection: ALLY-3 phase III study. Hepatology. 2015 Apr;61(4):1127-35. doi: 10.1002/hep.27726. Epub 2015 Mar 10. PubMed PMID: 25614962; PubMed Central PMCID: PMC4409820.
16: Barve A, Kovacs SJ, Ke J, Crabbe R, Grosgurin P, Menetrey A, Nicolas-Métral V, Dabovic K, Dole K, Zhang J, Praestgaard J, Sunkara G, Stein D. The effects of CYP3A4 induction and inhibition on the pharmacokinetics of alisporivir in humans. Clin Pharmacol Drug Dev. 2015 Jan;4(1):25-32. doi: 10.1002/cpdd.114. Epub 2014 May 26. PubMed PMID: 27128001.
17: Buti M, Flisiak R, Kao JH, Chuang WL, Streinu-Cercel A, Tabak F, Calistru P, Goeser T, Rasenack J, Horban A, Davis GL, Alberti A, Mazzella G, Pol S, Orsenigo R, Brass C. Alisporivir with peginterferon/ribavirin in patients with chronic hepatitis C genotype 1 infection who failed to respond to or relapsed after prior interferon-based therapy: FUNDAMENTAL, a Phase II trial. J Viral Hepat. 2015 Jul;22(7):596-606. doi: 10.1111/jvh.12360. Epub 2014 Nov 21. PubMed PMID: 25412795.
18: Cunningham ME, Javaid A, Waters J, Davidson-Wright J, Wong JL, Jones M, Foster GR. Development and validation of a "capture-fusion" model to study drug sensitivity of patient-derived hepatitis C. Hepatology. 2015 Apr;61(4):1192-204. doi: 10.1002/hep.27570. Epub 2015 Feb 13. PubMed PMID: 25330450.
19: Fu J, Tjandra M, Becker C, Bednarczyk D, Capparelli M, Elling R, Hanna I, Fujimoto R, Furegati M, Karur S, Kasprzyk T, Knapp M, Leung K, Li X, Lu P, Mergo W, Miault C, Ng S, Parker D, Peng Y, Roggo S, Rivkin A, Simmons RL, Wang M, Wiedmann B, Weiss AH, Xiao L, Xie L, Xu W, Yifru A, Yang S, Zhou B, Sweeney ZK. Potent nonimmunosuppressive cyclophilin inhibitors with improved pharmaceutical properties and decreased transporter inhibition. J Med Chem. 2014 Oct 23;57(20):8503-16. doi: 10.1021/jm500862r. Epub 2014 Oct 13. PubMed PMID: 25310383.
20: Phillips S, Chokshi S, Chatterji U, Riva A, Bobardt M, Williams R, Gallay P, Naoumov NV. Alisporivir inhibition of hepatocyte cyclophilins reduces HBV replication and hepatitis B surface antigen production. Gastroenterology. 2015 Feb;148(2):403-14.e7. doi: 10.1053/j.gastro.2014.10.004. Epub 2014 Oct 8. PubMed PMID: 25305505.



